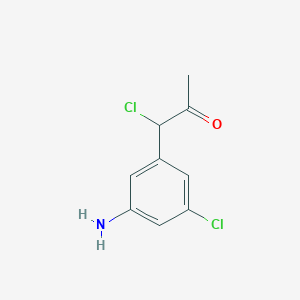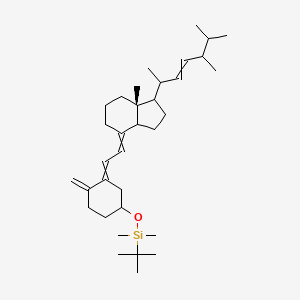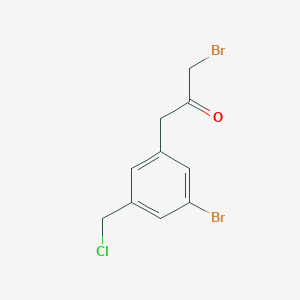![molecular formula C13H18NO7P B14052495 (1-{[(Benzyloxy)carbonyl]oxy}-2-(dimethylamino)-1-oxopropan-2-yl)phosphonic acid](/img/structure/B14052495.png)
(1-{[(Benzyloxy)carbonyl]oxy}-2-(dimethylamino)-1-oxopropan-2-yl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cbz-2-phosphonoglycine Trimethyl Ester, also known as (±)-Benzyloxycarbonyl-alpha-phosphonoglycine trimethyl ester, is an organic compound with the molecular formula C13H18NO7P and a molecular weight of 331.26 g/mol . It is a white crystalline solid that is soluble in methanol and partially soluble in other organic solvents . This compound is commonly used as a chemical intermediate in various industries, including pharmaceuticals, pesticides, and food .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Cbz-2-phosphonoglycine Trimethyl Ester can be synthesized through the reaction of alpha-phosphonoglycine trimethyl ester with benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions . The reaction typically involves the following steps:
- Dissolve alpha-phosphonoglycine trimethyl ester in a 10% sodium carbonate aqueous solution.
- Add dioxane to the solution and cool it in an ice bath.
- Slowly add a 10% dioxane solution of benzyloxycarbonyl chloride to the reaction mixture while maintaining the temperature in the ice bath.
- Allow the reaction to proceed for 2 hours in the ice bath and then for an additional 8 hours at room temperature.
- Dilute the reaction mixture with water and extract the product with ether.
- Dry the organic layer with anhydrous magnesium sulfate and evaporate the solvent to obtain the desired product .
Industrial Production Methods
The industrial production of N-Cbz-2-phosphonoglycine Trimethyl Ester follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient extraction and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Cbz-2-phosphonoglycine Trimethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The benzyloxycarbonyl (Cbz) protecting group can be removed under acidic or basic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products
Oxidation: Phosphonic acids.
Reduction: Alcohols.
Substitution: Free amine derivatives.
Scientific Research Applications
N-Cbz-2-phosphonoglycine Trimethyl Ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Cbz-2-phosphonoglycine Trimethyl Ester involves its role as a chemical intermediate. The compound’s benzyloxycarbonyl (Cbz) protecting group allows for selective reactions at specific sites, facilitating the synthesis of complex molecules . The phosphonoglycine moiety can interact with various molecular targets, including enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-Cbz-2-phosphonoglycine: Similar structure but without the trimethyl ester groups.
N-Cbz-2-phosphonoglycine Dimethyl Ester: Similar structure with dimethyl ester groups instead of trimethyl ester groups.
Uniqueness
N-Cbz-2-phosphonoglycine Trimethyl Ester is unique due to its trimethyl ester groups, which provide enhanced solubility and reactivity compared to its dimethyl ester and non-esterified counterparts . This makes it a valuable intermediate in the synthesis of various organic compounds .
Properties
Molecular Formula |
C13H18NO7P |
|---|---|
Molecular Weight |
331.26 g/mol |
IUPAC Name |
[2-(dimethylamino)-1-oxo-1-phenylmethoxycarbonyloxypropan-2-yl]phosphonic acid |
InChI |
InChI=1S/C13H18NO7P/c1-13(14(2)3,22(17,18)19)11(15)21-12(16)20-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,17,18,19) |
InChI Key |
ORYUDASWMACSKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC(=O)OCC1=CC=CC=C1)(N(C)C)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(E)-3-(6-Trifluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14052480.png)



